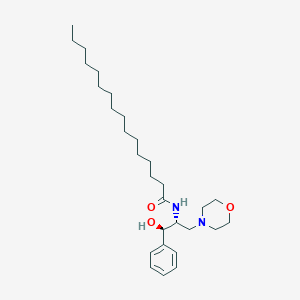
(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
Übersicht
Beschreibung
D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol: ist ein bioaktives Sphingolipid, das für seine Rolle bei der Regulierung des Ceramid-Stoffwechsels bekannt ist. Es ist ein potenter Inhibitor der Glucosylceramid-Synthase, einem Enzym, das an der Synthese von Glykosphingolipiden beteiligt ist .
Wissenschaftliche Forschungsanwendungen
Chemie
Analytische Standards: Wird als interner Standard in der Hochleistungsflüssigkeitschromatographie zur Quantifizierung verwandter Verbindungen verwendet.
Biologie
Medizin
Industrie
Pharmazeutika: Wird bei der Entwicklung von Therapeutika eingesetzt, die auf den Glykosphingolipid-Stoffwechsel abzielen.
Wirkmechanismus
Inhibition der Glucosylceramid-Synthase
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ausgangsmaterialien: Die Synthese von D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol beginnt typischerweise mit dem entsprechenden threo-1-Phenyl-2-Amino-1,3-Propandiol-Derivat.
Reaktionsschritte: Die Aminogruppe wird mit Palmitoylchlorid acyliert, um das Palmitoylamino-Derivat zu bilden. Dieser Zwischenstoff wird dann mit Morpholin umgesetzt, um das Endprodukt zu erhalten.
Reaktionsbedingungen: Die Reaktionen werden in der Regel unter wasserfreien Bedingungen mit geeigneten Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran durchgeführt, und die Reaktionstemperatur wird auf niedrigem bis mittlerem Niveau gehalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Großtechnische Synthese: Die industrielle Produktion beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und die Verunreinigungen zu minimieren.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
Inhibition von Enzymen: D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol ist bekannt dafür, die Glucosylceramid-Synthase zu hemmen, was zu einer Reduzierung der Glykosphingolipid-Synthese führt.
Wechselwirkung mit zellulären Komponenten: Es kann die Zytokinese und Glykosylierungsprozesse beeinflussen, indem es die Glucosylceramid-Synthase hemmt.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien sind Palmitoylchlorid, Morpholin und geeignete Lösungsmittel wie Dichlormethan.
Bedingungen: Reaktionen werden typischerweise unter wasserfreien Bedingungen mit kontrollierten Temperaturen durchgeführt.
Hauptprodukte
Hauptprodukt: Das Hauptprodukt dieser Reaktionen ist D-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol selbst.
Nebenprodukte: Nebenprodukte können nicht umgesetzte Ausgangsmaterialien und geringfügige Verunreinigungen enthalten, die während der Reinigung entfernt werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DL-threo-1-Phenyl-2-Palmitoylamino-3-morpholino-1-propanol: Ein racemisches Gemisch, das ebenfalls die Glucosylceramid-Synthase hemmt, aber mit unterschiedlichen enantiomeren Eigenschaften.
N-Butyldeoxynojirimycin: Ein weiterer Inhibitor der Glykosphingolipid-Synthese, jedoch mit einem anderen Wirkmechanismus.
Einzigartigkeit
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBANDBMHLEMFA-XRKRLSELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164156 | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149022-18-4 | |
| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding D-threo-PPMP?
A1: The research paper focuses on developing and validating a liquid chromatography method to accurately measure the concentration of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in biological samples, specifically mouse plasma and liver tissue []. This method is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of D-threo-PPMP in preclinical models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
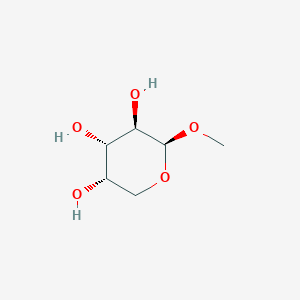
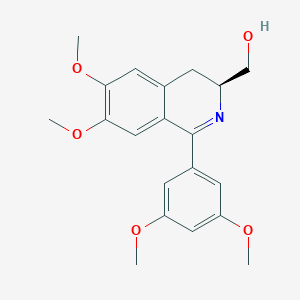

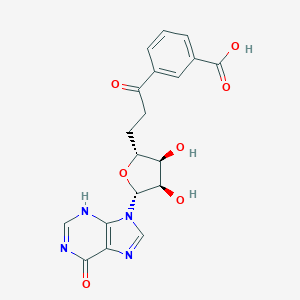
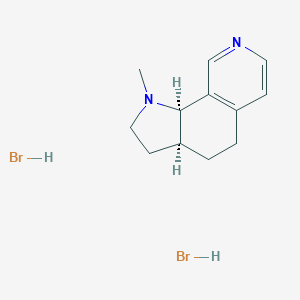
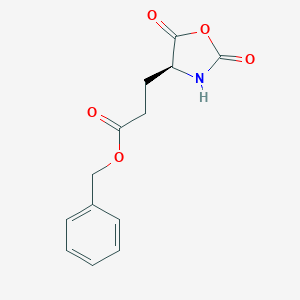
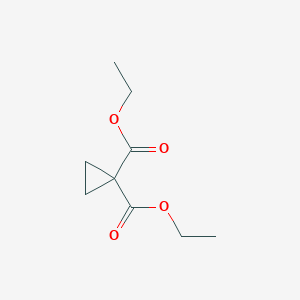
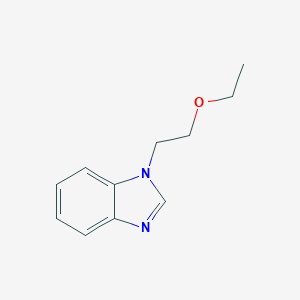
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
